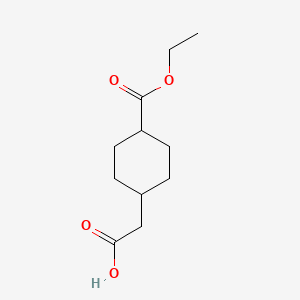

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(4-ethoxycarbonylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZVRPZVVLUGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid typically involves the esterification of cyclohexylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of cyclohexylacetic acid derivatives.

Reduction: Formation of cyclohexylmethanol derivatives.

Substitution: Formation of substituted cyclohexylacetic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Reactivity

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : The ethoxycarbonyl group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution can occur, replacing the ethoxycarbonyl group with other functional groups.

Scientific Research Applications

The compound has been researched extensively for its potential applications across multiple domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds in chemical research.

Biology

- Biological Activity Studies : Investigated for its interactions with biomolecules, it shows promise in modulating enzyme activity and may exhibit anti-inflammatory properties.

Medicine

- Therapeutic Potential : Explored as a precursor in drug synthesis, particularly for developing anti-inflammatory and analgesic agents. Its structural properties suggest potential interactions with biological receptors that could lead to neuroprotective effects.

Industry

- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals and materials, contributing to various industrial applications.

Case Studies

-

Anti-inflammatory Research :

- Preliminary studies indicate that this compound may inhibit cyclooxygenase enzymes involved in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.

-

Neuroscience Applications :

- Research has shown that compounds structurally similar to this compound can interact with neurotransmitter receptors, indicating possible roles in neurological research and drug development.

Mecanismo De Acción

The mechanism of action of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ethoxycarbonyl group can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The cyclohexyl ring provides structural stability and influences the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of cyclohexylacetic acid derivatives, where substituents on the cyclohexyl ring significantly influence physical, chemical, and biological properties. Key analogues include:

Notes:

- Ethoxycarbonyl vs.

- Amino vs. Ester Groups: The free amino group in confers basicity, whereas the ethoxycarbonyl ester in the target compound is hydrolytically labile, enabling prodrug strategies.

- Fluorinated Analogues : The trifluoromethyl group in increases lipophilicity (logP ~2.5), enhancing membrane permeability compared to the ethoxycarbonyl analogue (estimated logP ~1.8).

Physicochemical Properties

- Solubility : The ethoxycarbonyl group’s moderate polarity likely grants 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid better aqueous solubility (~10–50 mg/mL) compared to tert-butoxy analogues (e.g., , solubility <5 mg/mL).

- Stability : Ethoxycarbonyl esters are prone to hydrolysis under basic conditions, unlike stable amides (e.g., ). This property is exploitable in controlled-release formulations.

Actividad Biológica

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, with the molecular formula C₁₁H₁₈O₄, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an ethoxycarbonyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. Its unique structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₈O₄ |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 218779-77-2 |

| Purity | 97% |

Synthesis

The synthesis of this compound typically involves the esterification of cyclohexylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion of the reactants to the desired product.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer research. The compound has been investigated for its cytotoxic effects on various human cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic potential of various derivatives, including those similar to this compound, against human cancer cell lines such as HepG-2 (liver cancer) and Caco-2 (colon cancer). The results indicated significant selectivity towards cancer cells compared to normal fibroblasts, with selectivity index (SI) values reaching up to 266 for some derivatives . -

Mechanism of Action :

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within cancer cells. It is hypothesized that the compound may induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 expression .

Antiproliferative Activity

In a series of experiments, compounds related to this compound were shown to possess antiproliferative activity across multiple tumor cell lines. The half-maximal inhibitory concentration (IC50) values ranged from nanomolar to micromolar levels, indicating potent activity against proliferating cells .

Selectivity and Toxicity

The selectivity of these compounds for cancer cells over normal cells was further characterized through assays measuring cell viability and apoptosis induction. The findings suggested that derivatives like this compound could be developed into leads for new anticancer therapies due to their favorable toxicity profiles .

Q & A

Basic Question: What are the recommended synthetic routes for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves hydrolysis of ethyl ester intermediates. For example, 2-((1,4-trans)-4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)-2-iodophenyl)cyclohexyl)acetic acid was synthesized via hydrolysis of its ethyl ester using aqueous NaOH . Similarly, trans-4-aminocyclohexyl acetic acid derivatives were prepared by hydrolyzing ethyl esters under controlled basic conditions, with careful pH monitoring to avoid side reactions . Optimization includes using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to stabilize reactive intermediates.

Advanced Question: How does the stereochemistry of the cyclohexyl ring influence the compound’s reactivity and biological interactions?

Methodological Answer:

The cyclohexyl ring’s conformation (e.g., chair vs. boat) affects steric hindrance and electronic distribution. For instance, copper(II) complexes derived from cyclohexyl-based β-amino acids showed distinct biological activity depending on ligand stereochemistry, as confirmed by single-crystal X-ray analysis . Isomerization studies using Lewis acids (e.g., BF₃·Et₂O) demonstrated that trans-isomers of cyclohexyl derivatives exhibit higher thermodynamic stability and bioavailability compared to cis-forms, likely due to reduced steric clash in binding pockets .

Basic Question: What spectroscopic and analytical techniques are suitable for characterizing this compound?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ethoxycarbonyl and carboxylic acid groups) .

- NMR : ¹H NMR resolves cyclohexyl proton splitting patterns (e.g., axial vs. equatorial protons) and confirms ester hydrolysis via disappearance of ethoxy (-OCH₂CH₃) signals .

- X-ray Crystallography : For absolute stereochemical assignment, as demonstrated in copper(II) complex studies .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₁₃H₁₆O₅; theoretical 252.2631) and fragmentation patterns .

Advanced Question: What role do Lewis acids play in the isomerization of intermediates during synthesis?

Methodological Answer:

Lewis acids (e.g., AlCl₃, BF₃) catalyze cis-to-trans isomerization of cyclohexyl intermediates by stabilizing transition states via coordination to carbonyl groups. For example, Atovaquone synthesis involved Lewis acid-mediated isomerization of cis- to trans-4-(4-chlorophenyl)cyclohexyl derivatives, achieving >95% trans-selectivity . Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts like over-oxidized species.

Advanced Question: How does pH affect the stability of the ethoxycarbonyl group in aqueous environments?

Methodological Answer:

The ethoxycarbonyl group undergoes hydrolysis under alkaline conditions (pH > 9), forming carboxylic acid derivatives. For instance, hydrolysis with NaOH (pH 12) quantitatively converted ethyl esters to carboxylic acids in <2 hours at 25°C . In acidic conditions (pH < 3), the group remains stable but may protonate the carboxylic acid, reducing solubility. Buffered solutions (pH 6–8) are recommended for long-term storage .

Advanced Question: What are the challenges in studying the biological activity of this compound, particularly in enzyme inhibition assays?

Methodological Answer:

Key challenges include:

- Solubility : The compound’s hydrophobicity (logP ~2.5) requires formulation with co-solvents like DMSO or cyclodextrins .

- Metabolic Stability : Cytochrome P450-mediated oxidation of the cyclohexyl ring can generate inactive metabolites, necessitating liver microsome assays for metabolic profiling .

- Off-Target Effects : Screening against related enzymes (e.g., DGAT1 inhibitors) requires counterassays to confirm selectivity, as seen in studies of structurally similar DGAT inhibitors .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can model binding to targets like acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) . Parameters include:

- Docking Grids : Centered on catalytic residues (e.g., His426 for DGAT1) .

- Force Fields : OPLS-AA for ligand-protein interactions, validated against X-ray structures of analogous inhibitors .

- Free Energy Calculations : MM/PBSA to estimate binding affinities, accounting for desolvation penalties of the ethoxycarbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.